molecular formula C17H25NO5Se B13134877 (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methoxybenzyl)selanyl)butanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methoxybenzyl)selanyl)butanoic acid

Cat. No.: B13134877
M. Wt: 402.4 g/mol
InChI Key: DACGJHKBWPCGRY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-HomoSec(Mob)-OH: is a chemical compound used primarily in organic synthesis. It is a derivative of homoserine, which is an amino acid. The compound is often used as a building block in peptide synthesis due to its protective groups, which help in preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of the amino and hydroxyl groups of homoserine. The Boc (tert-butoxycarbonyl) group is used to protect the amino group, while the Mob (methoxybenzyl) group protects the hydroxyl group. The synthesis process generally involves the following steps:

    Protection of the amino group: Homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Homoserine.

    Protection of the hydroxyl group: The Boc-Homoserine is then reacted with methoxybenzyl chloride (Mob-Cl) in the presence of a base to form Boc-HomoSec(Mob)-OH.

Industrial Production Methods

Industrial production of Boc-HomoSec(Mob)-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Boc-HomoSec(Mob)-OH undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the protective groups.

    Substitution: The protective groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Acidic or basic conditions are used to remove the protective groups, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenolysis for Mob removal.

Major Products Formed

    Oxidation: Formation of Boc-HomoSec(Mob)-one.

    Reduction: Formation of homoserine after removal of protective groups.

    Substitution: Formation of various derivatives depending on the substituents introduced.

Scientific Research Applications

Boc-HomoSec(Mob)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-HomoSec(Mob)-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the Mob group is removed under hydrogenolysis conditions.

Comparison with Similar Compounds

Similar Compounds

    Boc-Homoserine: Similar in structure but lacks the Mob protective group.

    Boc-Serine: Another protected amino acid but with a different side chain.

    Fmoc-HomoSec(Mob)-OH: Uses a different protective group (Fmoc) for the amino group.

Uniqueness

Boc-HomoSec(Mob)-OH is unique due to its dual protective groups, which provide greater stability and selectivity during synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required.

Properties

Molecular Formula

C17H25NO5Se

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

DACGJHKBWPCGRY-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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